ML277

Übersicht

Beschreibung

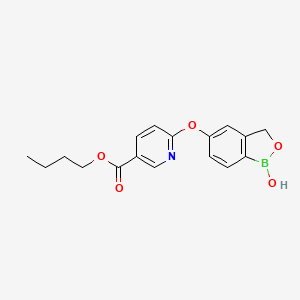

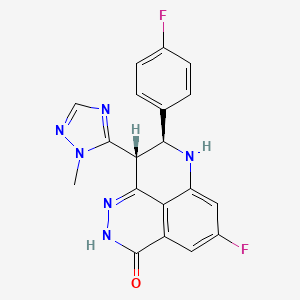

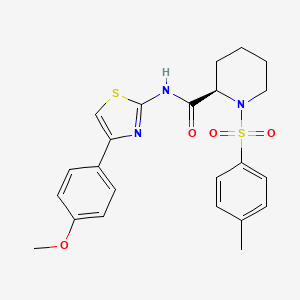

ML277, auch bekannt als (2R)-N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidin-2-carboxamid, ist ein potenter und selektiver Aktivator des KCNQ1 (Kv7.1) Kaliumkanals . Diese Verbindung hat aufgrund ihrer Fähigkeit, die Kopplung zwischen spannungsabhängiger Domäne und Pore von KCNQ1-Kanälen zu modulieren, große Aufmerksamkeit erregt. Dies macht sie zu einem wertvollen Werkzeug für die Untersuchung der Gating-Mechanismen dieser Kanäle und für potenzielle therapeutische Anwendungen .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere wichtige Schritte. Das Ausgangsmaterial, ®-N-(4-(4-Methoxyphenyl)thiazol-2-yl)-1-tosylpiperidin-2-carboxamid, wird durch eine Reihe von Reaktionen hergestellt, darunter Thiazolbildung, Sulfonierung und Piperidinringbildung . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Reagenzien wie Thionylchlorid, p-Toluolsulfonylchlorid und Piperidin unter kontrollierter Temperatur und Druck .

Chemische Reaktionsanalyse

This compound unterliegt hauptsächlich Reaktionen, die seine funktionellen Gruppen betreffen, wie den Thiazolring, die Sulfonylgruppe und den Piperidinring . Häufige Reaktionen umfassen:

Wissenschaftliche Forschungsanwendungen

ML277 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

This compound übt seine Wirkung aus, indem es den vollständig aktivierten offenen Zustand des KCNQ1-Kaliumkanals spezifisch verstärkt . Es moduliert die Kopplung zwischen spannungsabhängiger Domäne und Pore, was zu erhöhten Stromstärken und veränderter Kanal Kinetik führt . Dieser Mechanismus unterscheidet sich von anderen Kaliumkanalaktivatoren, was this compound zu einem einzigartigen Werkzeug für die Untersuchung der Gating-Mechanismen von KCNQ1-Kanälen macht .

Wirkmechanismus

ML277, also known as (2R)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-2-carboxamide, is a potent and selective activator of the KCNQ1 (Kv7.1) potassium channel . This article will explore its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

The primary target of this compound is the KCNQ1 (Kv7.1) potassium channel . This channel plays critical physiological roles in electrical excitability and potassium recycling in organs including the heart, brain, and gut .

Mode of Action

This compound acts as a potent activator of the KCNQ1 channel . It has been shown to be highly selective against other KCNQ channels, with over 100-fold selectivity versus KCNQ2 and KCNQ4 . This compound specifically enhances the fully activated open state of KCNQ1 by modulating the voltage-sensing domain (VSD)-pore coupling .

Biochemical Pathways

The KCNQ1 channel, when activated, contributes to the repolarization of the cardiac action potential . This compound potentiates the slowly activating voltage-gated potassium current (IKs), which is a novel cardioprotective intervention . This potentiation of IKs with this compound imparts cardioprotection against ischemia in cellular and whole-heart models by modulating the action potential duration .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not readily available, it is known that this compound increases KCNQ1 tail currents by 8.5 ± 1.8-fold at +60 mV at a concentration of 1 µM . This suggests that this compound has a significant impact on the bioavailability of the KCNQ1 channel.

Result of Action

This compound has profound effects on KCNQ1 single-channel kinetics, eliminating the flickering nature of the openings, converting them to discrete opening bursts, and increasing their amplitudes approximately threefold . It also imparts cardioprotection against ischemia in cellular and whole-heart models by modulating the action potential duration .

Action Environment

The effectiveness of this compound can be influenced by the presence of other proteins. For instance, the introduction of KCNE1 subunits, which often associate with KCNQ1 in the heart to form IKs channels, reduces the effectiveness of this compound . Some enhancement of single-channel openings is still observed even in the presence of kcne1 .

Biochemische Analyse

Biochemical Properties

ML277 interacts with the KCNQ1 potassium channel, a voltage-gated potassium channel that plays a crucial role in the repolarization phase of the cardiac action potential . This compound has been shown to have profound effects on KCNQ1 single-channel kinetics, eliminating the flickering nature of the openings, converting them to discrete opening bursts, and increasing their amplitudes approximately threefold .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to augment the I Ks current of cultured human cardiomyocytes and shorten action potential duration . In addition, this compound has been shown to increase the amplitude of KCNQ1 whole-cell and single-channel currents .

Molecular Mechanism

This compound exerts its effects at the molecular level by modulating the voltage-sensing domain (VSD)-pore coupling of KCNQ1 channels . It specifically enhances the fully activated open state of KCNQ1 by changing the pore opening properties of the activated state without altering the intermediate state . This distinctive mechanism is sensitive to this compound modulation .

Temporal Effects in Laboratory Settings

The effects of this compound on KCNQ1 channels have been observed over time in laboratory settings. This compound has been shown to increase KCNQ1 tail currents by 8.5 ± 1.8-fold at +60 mV at a concentration of 1 µM .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. In a chronic atrioventricular block (CAVB) dog model, this compound was shown to temporarily prevent repolarization prolongation induced by dofetilide, delay the occurrence of the first arrhythmic event upon dofetilide, and decrease the arrhythmic outcome .

Transport and Distribution

Given its interaction with the KCNQ1 potassium channel, it is likely that this compound is transported and distributed in a manner that allows it to interact with this channel .

Subcellular Localization

Given its interaction with the KCNQ1 potassium channel, it is likely that this compound is localized in areas of the cell where this channel is present .

Vorbereitungsmethoden

The synthesis of ML277 involves several key steps. The starting material, ®-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide, is prepared through a series of reactions including thiazole formation, sulfonylation, and piperidine ring formation . The reaction conditions typically involve the use of reagents such as thionyl chloride, p-toluenesulfonyl chloride, and piperidine under controlled temperature and pressure .

Analyse Chemischer Reaktionen

ML277 primarily undergoes reactions that involve its functional groups, such as the thiazole ring, sulfonyl group, and piperidine ring . Common reactions include:

Vergleich Mit ähnlichen Verbindungen

ML277 ist einzigartig in seiner selektiven Aktivierung des KCNQ1-Kaliumkanals. Ähnliche Verbindungen umfassen:

Retigabin: Ein Kaliumkanalöffner, der KCNQ2-5-Kanäle aktiviert, aber weniger Selektivität für KCNQ1 aufweist.

XE991: Ein Kaliumkanalblocker, der KCNQ1-5-Kanäle hemmt.

Linopirdin: Ein weiterer Kaliumkanalblocker mit einem breiteren Wirkungsspektrum.

This compound’s Spezifität für KCNQ1 und seine Fähigkeit, den vollständig aktivierten offenen Zustand zu verstärken, unterscheidet es von diesen anderen Verbindungen .

Eigenschaften

IUPAC Name |

(2R)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4S2/c1-16-6-12-19(13-7-16)32(28,29)26-14-4-3-5-21(26)22(27)25-23-24-20(15-31-23)17-8-10-18(30-2)11-9-17/h6-13,15,21H,3-5,14H2,1-2H3,(H,24,25,27)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQNLLVUVDAEHC-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC[C@@H]2C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary target of ML277?

A1: this compound selectively activates the KCNQ1 (Kv7.1) potassium channel. [, , , ]

Q2: How does this compound interact with the KCNQ1 channel?

A2: this compound binds to a hydrophobic pocket located at the interface between the voltage sensor and pore domains of the KCNQ1 channel. [, , , , ]

Q3: What are the downstream effects of this compound binding to KCNQ1?

A3: this compound binding enhances KCNQ1 current amplitude and slows channel deactivation. This leads to:

Q4: Does this compound affect all KCNQ1 channel states equally?

A4: No, this compound specifically enhances the fully activated open state (AO state) of KCNQ1, while having minimal effects on the intermediate open state (IO state) or voltage sensor activation. [, , ]

Q5: What is the significance of this compound's selectivity for the AO state?

A5: This selectivity makes this compound a valuable tool for investigating the gating mechanisms of KCNQ1 and its role in cardiac action potential regulation. It also suggests a potential therapeutic strategy for long QT syndrome, where enhancing the AO state of native IKs currents could be beneficial. [, ]

Q6: How does the presence of the KCNE1 subunit affect this compound activity?

A6: Interestingly, the presence of KCNE1, an auxiliary subunit of the IKs channel (formed by KCNQ1 and KCNE1), renders the channel insensitive to this compound. This suggests that KCNE1 might interact with the same binding pocket as this compound, preventing its action. [, ]

Q7: What structural features of this compound are important for its activity?

A7: While detailed SAR studies are ongoing, certain structural features have been implicated in this compound's activity:

Q8: Have any this compound analogs been developed?

A8: Yes, over 60 chemical analogs of this compound have been studied. [] This research is crucial for understanding the structure-activity relationship and designing compounds with improved potency, selectivity, and pharmacological properties.

Q9: What are the potential therapeutic applications of this compound?

A9: Given its ability to modulate KCNQ1 activity, this compound holds potential therapeutic value for conditions like:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

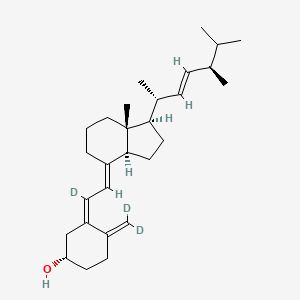

![(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B560042.png)